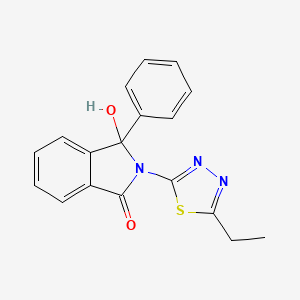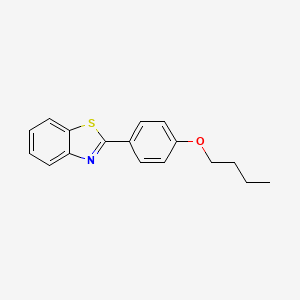
2-(4-butoxyphenyl)-1,3-benzothiazole
Descripción general
Descripción
2-(4-butoxyphenyl)-1,3-benzothiazole, also known as BBOT, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, materials science, and environmental science. BBOT is a highly fluorescent molecule that exhibits unique optical and electronic properties, making it an attractive candidate for a wide range of research applications.
Mecanismo De Acción
The mechanism of action of 2-(4-butoxyphenyl)-1,3-benzothiazole is not fully understood, but it is believed to involve the interaction of the molecule with specific receptors or enzymes in cells. This compound has been shown to exhibit high affinity for certain proteins and enzymes, suggesting that it may have potential as a therapeutic agent for a variety of diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of certain enzymes involved in inflammation and oxidative stress, and the modulation of cellular signaling pathways. These effects suggest that this compound may have potential as a therapeutic agent for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-butoxyphenyl)-1,3-benzothiazole is its high fluorescence intensity, which makes it an excellent probe for the detection of metal ions and other molecules in biological and environmental samples. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for research applications. However, one limitation of this compound is its relatively low water solubility, which can make it difficult to use in aqueous environments. Additionally, this compound may exhibit toxicity or other side effects in certain cell types or organisms, which can limit its use in certain research applications.
Direcciones Futuras
There are many potential future directions for research on 2-(4-butoxyphenyl)-1,3-benzothiazole, including the development of new synthesis methods for the molecule, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its interactions with specific receptors and enzymes in cells. Additionally, future research may focus on optimizing the properties of this compound for specific applications, such as the detection of pollutants in environmental samples or the development of new diagnostic tools for cancer and other diseases.
Aplicaciones Científicas De Investigación
2-(4-butoxyphenyl)-1,3-benzothiazole has been extensively studied for its potential applications in various fields, including materials science, environmental science, and medicine. In materials science, this compound has been used as a fluorescent probe for the detection of metal ions and as a sensitizer for organic light-emitting diodes. In environmental science, this compound has been used as a fluorescent tracer for the detection of pollutants in water and soil. In medicine, this compound has been studied for its potential as a diagnostic tool for cancer and other diseases.
Propiedades
IUPAC Name |
2-(4-butoxyphenyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c1-2-3-12-19-14-10-8-13(9-11-14)17-18-15-6-4-5-7-16(15)20-17/h4-11H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHLWUIVZOPFKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




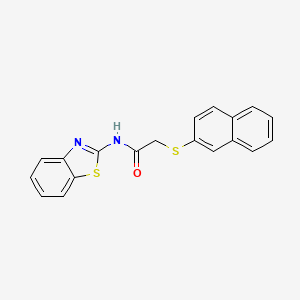
![N-(1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4198231.png)

![N-[4-(benzyloxy)phenyl]-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4198239.png)
![N-(2,4-dimethylphenyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4198246.png)
![N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4198256.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4198260.png)
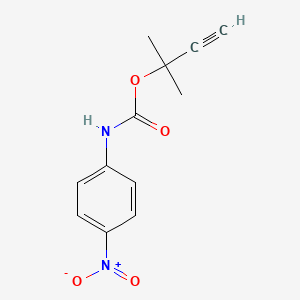
![1,2-bis{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2-ethanediol](/img/structure/B4198286.png)
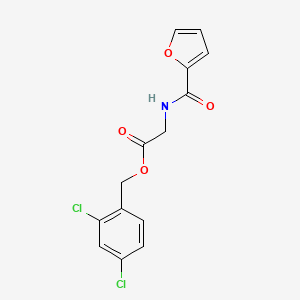
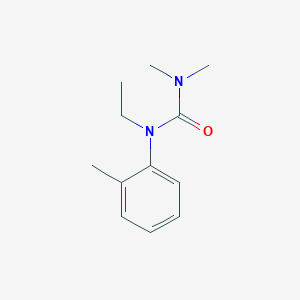
![N-(4-methylphenyl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4198300.png)
